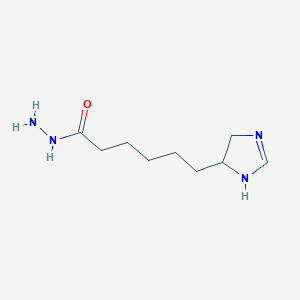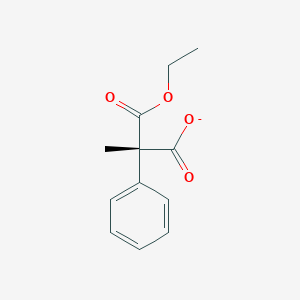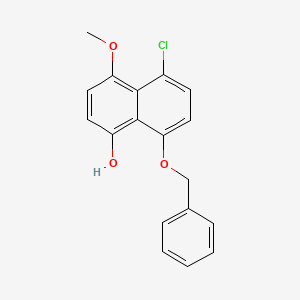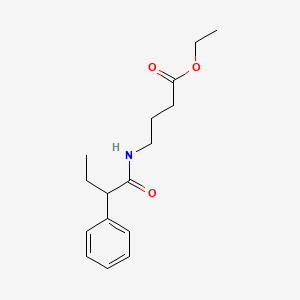![molecular formula C16H19BrO2 B14392513 1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene CAS No. 88519-63-5](/img/structure/B14392513.png)
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene is an organic compound characterized by the presence of a bromine atom, a benzene ring, and a peroxy group attached to a complex alkyne structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene typically involves multiple steps:
Formation of the Alkyne: The initial step involves the synthesis of the alkyne component, which can be achieved through the reaction of appropriate alkyl halides with acetylene derivatives under basic conditions.
Peroxidation: The alkyne is then subjected to peroxidation using hydrogen peroxide or organic peroxides in the presence of a catalyst to introduce the peroxy group.
Bromination: The final step involves the bromination of the benzene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene can undergo various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming epoxides or other oxygenated products.
Reduction: The compound can be reduced to remove the peroxy group, yielding the corresponding alcohol or alkane.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or organic peroxides in the presence of a catalyst.
Reduction: Metal hydrides (e.g., sodium borohydride) or catalytic hydrogenation.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or under acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol-substituted benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene involves its interaction with molecular targets through its reactive peroxy and bromine groups. The peroxy group can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems. The bromine atom can participate in electrophilic aromatic substitution reactions, modifying the activity of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)oxy]propan-2-yl}benzene: Similar structure but with an ether group instead of a peroxy group.
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)thio]propan-2-yl}benzene: Contains a thioether group instead of a peroxy group.
Uniqueness
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene is unique due to its peroxy group, which imparts distinct reactivity and potential biological activity compared to its ether and thioether analogs. The presence of both a bromine atom and a peroxy group makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
88519-63-5 |
|---|---|
Formule moléculaire |
C16H19BrO2 |
Poids moléculaire |
323.22 g/mol |
Nom IUPAC |
1-bromo-4-[2-(2-methylhex-5-en-3-yn-2-ylperoxy)propan-2-yl]benzene |
InChI |
InChI=1S/C16H19BrO2/c1-6-7-12-15(2,3)18-19-16(4,5)13-8-10-14(17)11-9-13/h6,8-11H,1H2,2-5H3 |
Clé InChI |
IIJRONMPDVLROS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC=C)OOC(C)(C)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)

![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)

![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)



![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)

![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)


![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
